molecular formula C54H94O16 B12379297 (1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one

(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one

Cat. No.: B12379297
M. Wt: 999.3 g/mol
InChI Key: ZJMNECRCNSUGSV-ZQBWLKNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,4E,5’S,6S,6’R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6’-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5’,6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2’-oxane]-3-one is a complex organic molecule with multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, a spiro linkage, and multiple chiral centers. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically starts with the preparation of key intermediates, which are then assembled through a series of reactions such as aldol condensations, Michael additions, and cyclizations. Protecting groups are often used to prevent unwanted side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved purification techniques, and the development of scalable reaction conditions. The use of continuous flow reactors and other advanced manufacturing technologies could also be explored to enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Its multiple hydroxyl groups and chiral centers make it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.

    Medicine: The compound’s structural complexity and potential biological activity make it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. Its multiple hydroxyl groups and chiral centers allow it to form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly complex structure, which includes multiple stereocenters, a spiro linkage, and several functional groups. This complexity makes it a valuable compound for studying stereochemistry, reaction mechanisms, and biological interactions.

Properties

Molecular Formula

C54H94O16

Molecular Weight

999.3 g/mol

IUPAC Name

(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one

InChI

InChI=1S/C54H94O16/c1-12-26-53(65)51(63)31(5)17-15-14-16-18-38(28-32(6)55)20-22-41-34(8)49(36(10)54(69-41)27-25-30(4)48(70-54)33(7)39(56)13-2)67-42(58)23-19-29(3)44(59)35(9)45(60)50(46(61)47(62)52(53)64)68-43-24-21-40(57)37(11)66-43/h14-16,18-19,23,29-41,43-52,55-57,59-65H,12-13,17,20-22,24-28H2,1-11H3/b15-14+,18-16+,23-19+/t29-,30-,31+,32?,33?,34+,35-,36-,37+,38-,39+,40+,41-,43-,44+,45?,46-,47-,48+,49+,50-,51-,52?,53-,54-/m0/s1

InChI Key

ZJMNECRCNSUGSV-ZQBWLKNMSA-N

Isomeric SMILES

CCC[C@@]1([C@H]([C@@H](C/C=C/C=C/[C@@H](CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C(C)[C@@H](CC)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C([C@@H]([C@H]([C@@H](C1O)O)O)O[C@H]4CC[C@H]([C@H](O4)C)O)O)C)O)C)C)CC(C)O)C)O)O

Canonical SMILES

CCCC1(C(C(CC=CC=CC(CCC2C(C(C(C3(O2)CCC(C(O3)C(C)C(CC)O)C)C)OC(=O)C=CC(C(C(C(C(C(C(C1O)O)O)OC4CCC(C(O4)C)O)O)C)O)C)C)CC(C)O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.